molecular formula C7H10N2O2S B1314812 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid CAS No. 760934-24-5

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B1314812
M. Wt: 186.23 g/mol
InChI Key: HULGNRJQYKBQCC-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a chemical compound. It is a derivative of isopropylamine, which is an organic compound and an amine . It is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . It is a valuable intermediate in the chemical industry .

Scientific Research Applications

Synthesis of Peptide Antibiotics

A significant application of a related compound, 2-[(1S,3S)-1-Amino-3-carboxy-3-hydroxypropyl]thiazole-4-carboxylic acid, is in the synthesis of the macrobicyclic peptide antibiotic nosiheptide. This involves the stereoselective synthesis of the amino acid component and its coupling with other components to form the nosiheptide skeleton (Shin et al., 1995).

Antifungal and Antivirus Activities

2-Amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and systematically evaluated for their biological activities. Preliminary bioassays indicate these compounds exhibit good fungicidal activity against various fungi and show effective activity against Tobacco mosaic virus (TMV) in different models (Fengyun et al., 2015).

Tautomeric Equilibrium in Chemistry

The compound 4-(isopropylamino)imidazol-2-ylidene displays a tautomeric equilibrium with its mesoionic tautomer, 4-(isopropylamido)imidazolium. This demonstrates the typical reactivity of a cyclic diaminocarbene and is significant in understanding the reactivity of these compounds in various chemical contexts (César et al., 2012).

Diversity-Oriented Organic Synthesis

1-Isocyano-2-dimethylamino-alkenes, which include derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, are versatile in organic synthesis. They are used in multicomponent reactions for assembling various heterocyclic compounds, demonstrating their importance in the field of synthetic organic chemistry (Dömling & Illgen, 2004).

Alkylation in Organic Chemistry

The alkylation of 2-amino-4,5-dimethylthiazole with isopropanol demonstrates the potential of using 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid derivatives in the synthesis of various organic compounds (Krasovskii & Burmistrov, 1965).

properties

IUPAC Name

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULGNRJQYKBQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474592
Record name 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

CAS RN

760934-24-5
Record name 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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